molecular formula C7H11N3O3 B8026138 N,N-Dimethyl-5-nitropyridin-2-amine hydrate

N,N-Dimethyl-5-nitropyridin-2-amine hydrate

Cat. No.: B8026138
M. Wt: 185.18 g/mol
InChI Key: JFRXRHFFYKOZAT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-nitropyridin-2-amine hydrate is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a dimethylamino group at the 2-position. This compound is typically found as a solid and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-Dimethyl-5-nitropyridin-2-amine hydrate typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-nitropyridin-2-amine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-5-nitropyridin-2-amine hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitropyridin-2-amine hydrate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-5-nitropyridin-2-amine hydrate is unique due to its specific combination of functional groups and its hydrate form, which can influence its reactivity and solubility. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .

Properties

IUPAC Name

N,N-dimethyl-5-nitropyridin-2-amine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.H2O/c1-9(2)7-4-3-6(5-8-7)10(11)12;/h3-5H,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRXRHFFYKOZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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